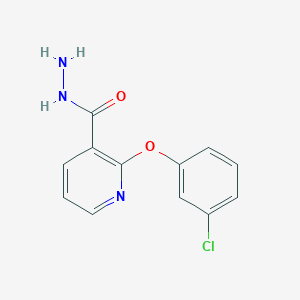
1,3-Benzodioxole-5-acetic acid, 4,7-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole-5-acetic acid, 4,7-dimethoxy- is an organic compound that belongs to the benzodioxole family This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring The 4,7-dimethoxy substitution refers to the presence of methoxy groups (-OCH3) at the 4th and 7th positions of the benzodioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-acetic acid, 4,7-dimethoxy- typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid. The process begins with the esterification reaction of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate. This intermediate is then subjected to further reactions to introduce the 4,7-dimethoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,3-Benzodioxole-5-acetic acid, 4,7-dimethoxy- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
1,3-Benzodioxole-5-acetic acid, 4,7-dimethoxy- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,3-Benzodioxole-5-acetic acid, 4,7-dimethoxy- involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound can reduce the production of prostaglandins, which are involved in inflammation and pain . Additionally, its cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis and cell cycle arrest .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole-5-acetic acid: This compound lacks the 4,7-dimethoxy substitution but shares the benzodioxole core structure.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: This compound has a similar substitution pattern but differs in the position of the acetic acid group.
Uniqueness
1,3-Benzodioxole-5-acetic acid, 4,7-dimethoxy- is unique due to the specific positioning of the methoxy groups and the acetic acid moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-14-7-3-6(4-8(12)13)9(15-2)11-10(7)16-5-17-11/h3H,4-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXRVYMRIMMCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC(=O)O)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-([5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]methyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7817474.png)
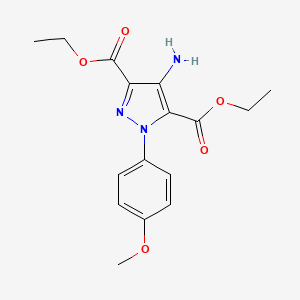



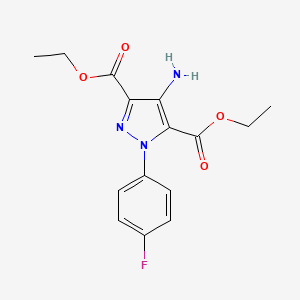

![diethyl 4-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B7817534.png)
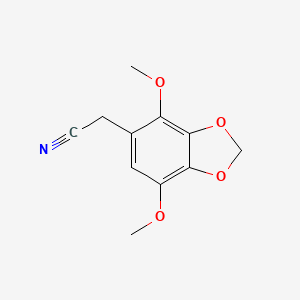
![methyl 2-[1-(4-fluorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817546.png)
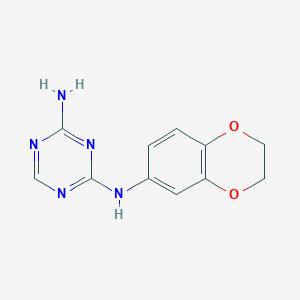
![Ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylate](/img/structure/B7817557.png)
![Ethyl 5-amino-1-[3-(dimethylamino)propyl]imidazole-4-carboxylate](/img/structure/B7817561.png)
